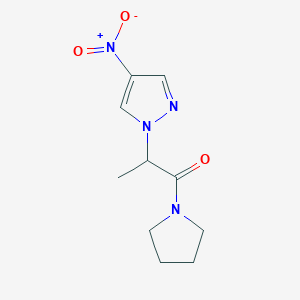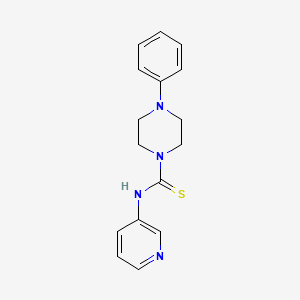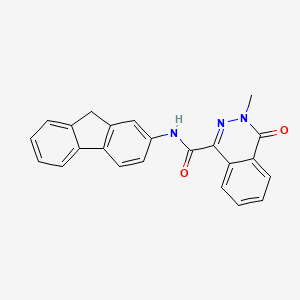
2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the nitro-substituted pyrazole with a suitable pyrrolidine derivative under basic conditions.
Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through an aldol condensation reaction, where the pyrazole-pyrrolidine intermediate is reacted with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Hydrogenated Products: Reduction of the entire molecule can lead to fully hydrogenated products.
Substituted Pyrazoles: Substitution reactions yield various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole and pyrrolidine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PIPERIDINYL)-1-PROPANONE: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(4-AMINO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE is unique due to the presence of both a nitro-substituted pyrazole ring and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H14N4O3 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-(4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C10H14N4O3/c1-8(10(15)12-4-2-3-5-12)13-7-9(6-11-13)14(16)17/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
BVFSTJQZSRJYPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCC1)N2C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
![3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
![3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14946129.png)

![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B14946147.png)
![3-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol](/img/structure/B14946156.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide](/img/structure/B14946164.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)
![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)

